![molecular formula C20H21N3O B5973936 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5973936.png)
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole, also known as MPPI, is a chemical compound that has been widely studied for its potential use in scientific research. MPPI is a derivative of indole, which is a naturally occurring compound found in many plants and animals.
Mécanisme D'action
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole acts as a selective antagonist of the 5-HT1A receptor by binding to the receptor and preventing the binding of serotonin. This results in a decrease in the activity of the receptor, which leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is similar to that of other antidepressant and anxiolytic drugs.
Biochemical and Physiological Effects:
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole has been shown to have several biochemical and physiological effects. It has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. It has also been shown to increase the activity of the locus coeruleus-norepinephrine (LC-NE) system, which is involved in the regulation of mood and arousal.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of this receptor on various physiological and behavioral processes. However, one limitation of using 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole is its potential to interact with other receptors and neurotransmitter systems, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole. One direction is the development of new antidepressant and anxiolytic drugs based on the structure of 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole. Another direction is the study of the effects of 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole on other physiological and behavioral processes, such as learning and memory. Additionally, the use of 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole in animal models of depression and anxiety may provide valuable insights into the underlying mechanisms of these disorders.
Méthodes De Synthèse
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole can be synthesized through a multistep process starting from indole. The first step involves the protection of the nitrogen atom in indole with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the Boc-protected indole with phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole.
Applications De Recherche Scientifique
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress, making it a target for the development of new antidepressant and anxiolytic drugs.
Propriétés
IUPAC Name |
(1-methylindol-2-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-21-18-10-6-5-7-16(18)15-19(21)20(24)23-13-11-22(12-14-23)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEBAAZZZVJSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylindol-2-yl 4-phenylpiperazinyl ketone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

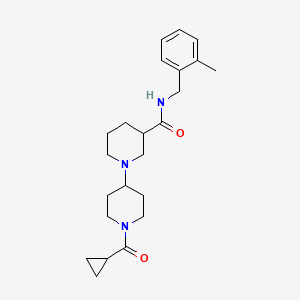
![N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5973870.png)
![2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973882.png)
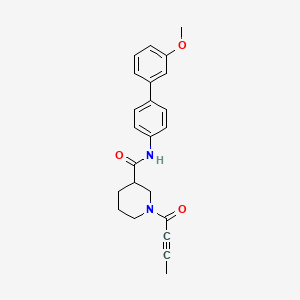
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973897.png)
![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B5973911.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5973912.png)
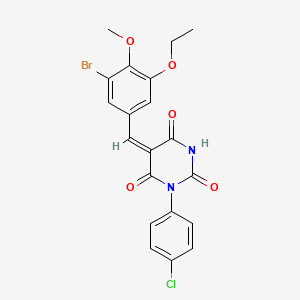
![N-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5973914.png)
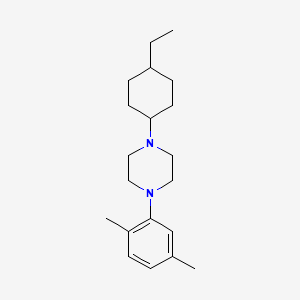
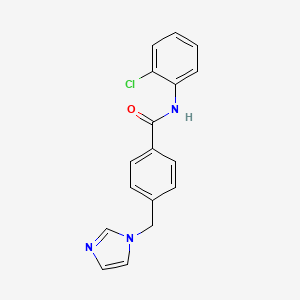
![7-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5973959.png)
![4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5973964.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5973972.png)